
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is not well understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by affecting various cellular processes, such as cell cycle progression and DNA replication.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and affecting cellular processes. It has also been found to have potential antiviral activity against the hepatitis C virus. However, further studies are required to determine its exact mode of action and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide in lab experiments is its potential anticancer and antiviral activity. It can be used as a lead compound for the development of novel anticancer and antiviral drugs. However, its limitations include its low solubility in water, which may affect its bioavailability and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide. These include:
1. Determining its exact mode of action and potential side effects.
2. Developing more efficient synthesis methods to improve its yield and purity.
3. Studying its potential applications in other fields, such as agriculture and environmental science.
4. Developing novel drug formulations to improve its bioavailability and efficacy.
5. Conducting clinical trials to determine its potential as a therapeutic agent for cancer and viral infections.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research, particularly in medicinal chemistry. It exhibits significant anticancer and antiviral activity and has several advantages and limitations for lab experiments. Further research is required to determine its exact mode of action, potential side effects, and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide involves the reaction of 3-methyl-4H-isochromen-1-one with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions for a specific period, and the product is obtained after purification.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, it has also been found to have potential antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-19(9-13-4-2-3-5-14(13)17(21)25-19)18(22)20-10-12-6-7-15-16(8-12)24-11-23-15/h2-8H,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWJQVGGXDRGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

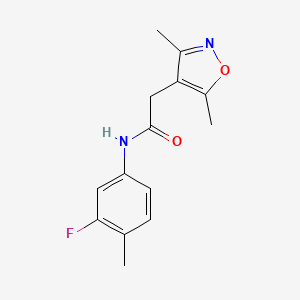
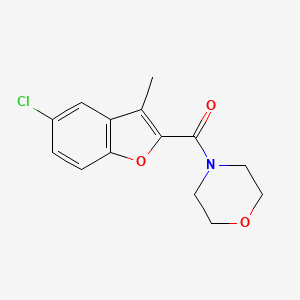
![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
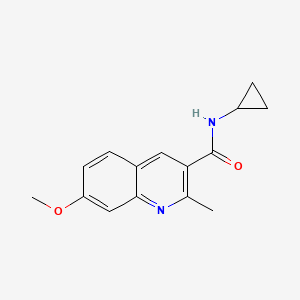
![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
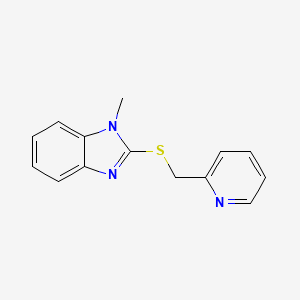
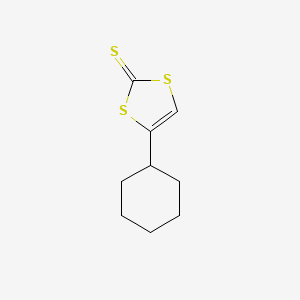
![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)

![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)
